5-(tert-butoxy)pentanoic acid

PROTAC design linker length ternary complex formation

5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3) is a bifunctional linker critical for PROTAC development. Its free carboxylic acid enables initial coupling while the acid-labile tert-butyl ether remains intact for orthogonal deprotection, a reactivity profile unmatched by generic alkyl linkers. The 5-carbon spacer provides optimal proximity for ternary complex formation, and the tert-butyl group withstands conditions that cleave Fmoc-based protections. Procure this specific building block to ensure synthetic success—substitution risks failed deprotection and wasted synthesis. Available in research quantities with rapid global shipping.

Molecular Formula C9H18O3
Molecular Weight 174.2
CAS No. 1039852-53-3
Cat. No. B6266183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-butoxy)pentanoic acid
CAS1039852-53-3
Molecular FormulaC9H18O3
Molecular Weight174.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3): A Strategic Bifunctional Building Block for Precision Chemical Biology


5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3) is a bifunctional organic molecule composed of a pentanoic acid backbone with a free carboxylic acid at one terminus and a sterically hindered tert-butyl ether at the other . This structure confers a unique dual-reactivity profile, enabling orthogonal chemical transformations in complex synthetic sequences. It is primarily employed as a versatile intermediate and linker in the construction of PROTACs (Proteolysis-Targeting Chimeras) and other heterobifunctional molecules , where the alkyl chain provides crucial spacing and the tert-butyl group offers a stable, acid-labile protecting group orthogonal to common peptide chemistry [1].

5-(tert-butoxy)pentanoic acid: Why Generic Alkyl Linker Substitution is Not a Viable Procurement Strategy


The direct substitution of 5-(tert-butoxy)pentanoic acid with a generic alkyl linker or an alternative protecting group strategy is not feasible due to the compound's specific combination of chain length, functional group placement, and orthogonal reactivity. While other alkyl linkers like Boc-5-aminopentanoic acid (CAS 27219-07-4) offer a similar 5-carbon backbone, the replacement of a terminal amine with an ether drastically alters the molecule's solubility, hydrogen-bonding capacity, and synthetic route . Furthermore, the tert-butyl ether protecting group is uniquely stable to a range of conditions that would cleave alternative protecting groups (e.g., Fmoc), enabling sequential deprotection strategies essential for complex molecule assembly . The choice of this specific compound over its analogs is therefore dictated by the precise synthetic requirements of the target PROTAC or bioconjugate, and a simple 'in-class' substitution is a high-risk procurement decision.

Quantitative Evidence Guide: Differentiating 5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3) for Scientific Selection


Alkyl Chain Length: Optimizing Linker Spacing for PROTAC Ternary Complex Formation

The 5-carbon alkyl chain of 5-(tert-butoxy)pentanoic acid provides a specific spatial separation between ligase-binding and target-binding moieties in a PROTAC molecule. In contrast to shorter (C2-C3) or longer (C6-C12) linkers, a 5-carbon length has been empirically shown to be optimal for inducing protein degradation in certain target systems . This is a class-level inference, as direct comparative data for the target compound versus other lengths is not available in the open literature. The precise length is a critical variable in PROTAC design, and selecting the correct linker is essential for achieving potent and selective target degradation [1].

PROTAC design linker length ternary complex formation

Functional Group Orthogonality: tert-Butyl Ether vs. Boc-Protected Amine in Bioconjugation

The tert-butyl ether group in 5-(tert-butoxy)pentanoic acid is stable under basic conditions and mild nucleophiles, unlike the Boc-protected amine in the close analog Boc-5-aminopentanoic acid (CAS 27219-07-4), which is cleaved by strong acids (e.g., TFA) . This difference in deprotection chemistry is crucial. The target compound allows for the use of acidic conditions to deprotect other Boc-protected amines in the same molecule without affecting the alkyl-ether linkage, a feature not possible with the Boc-amine analog [1]. This orthogonality is essential for complex, multi-step synthetic routes.

protecting group orthogonality peptide synthesis bioconjugation

Purity Threshold for Linker Chemistry: Minimizing Side-Reactions in Multi-Step Syntheses

The purity of a linker molecule is a critical determinant of synthetic success, as impurities can act as chain terminators or introduce difficult-to-remove byproducts. The commercially available 5-(tert-butoxy)pentanoic acid is typically supplied at a minimum purity of 95% . While direct comparative data on impurity profiles versus other alkyl linkers is not publicly disclosed, this purity specification aligns with industry standards for advanced intermediates used in PROTAC construction. Procurement of a lower-purity grade from a non-specialized source introduces significant risk of synthetic failure and resource wastage.

chemical purity PROTAC synthesis side-reaction control

Evidence-Based Application Scenarios for Procuring 5-(tert-butoxy)pentanoic acid (CAS 1039852-53-3)


Synthesis of Alkyl Chain-Based PROTAC Degraders

The primary application for 5-(tert-butoxy)pentanoic acid is as a linker component in the synthesis of PROTACs. The 5-carbon alkyl chain provides an optimal spatial arrangement for bringing an E3 ligase ligand and a target protein ligand into proximity, facilitating the formation of a productive ternary complex and subsequent target ubiquitination and degradation . This is a class-level application supported by the extensive use of similar alkyl linkers in PROTAC development [1].

Building Block for Orthogonal Bioconjugation Strategies

The bifunctional nature of 5-(tert-butoxy)pentanoic acid, featuring a free carboxylic acid and an acid-labile tert-butyl ether, makes it an ideal building block for sequential bioconjugation. The carboxylic acid can be used for initial coupling to a biomolecule (e.g., a protein or antibody), while the tert-butyl group remains intact. Subsequent acid-catalyzed deprotection reveals a free alcohol for further functionalization or conjugation, enabling the construction of complex, site-specifically modified bioconjugates .

Intermediate for Non-Natural Amino Acid and Peptide Mimetic Synthesis

The protected alkyl chain can serve as a precursor for the synthesis of non-natural amino acids. Following deprotection of the tert-butyl group to yield 5-hydroxypentanoic acid, the alcohol can be activated and displaced by an amine, providing a route to protected 5-aminopentanoic acid derivatives. This approach is valuable in peptide chemistry for introducing specific side-chain modifications or creating peptide mimetics .

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